molecular formula C48H70Cl5N3Pd B13390131 3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium

3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium

Cat. No.: B13390131
M. Wt: 972.8 g/mol
InChI Key: RMVMZAKQLKJWAM-UHFFFAOYSA-L
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Description

3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium is a complex organometallic compound. It is a palladium-based catalyst that features a combination of chloropyridine and dichloroimidazolium ligands. This compound is known for its high catalytic activity and selectivity in various organic transformations, making it a valuable tool in synthetic chemistry.

Chemical Reactions Analysis

Types of Reactions

3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, aryl halides, and organometallic reagents such as Grignard reagents and organozinc compounds. The reactions are typically carried out under inert conditions using solvents like dichloromethane, tetrahydrofuran, or toluene .

Major Products

The major products formed from these reactions depend on the specific substrates and reaction conditions used. For example, cross-coupling reactions with aryl halides can produce biaryl compounds, while reactions with alkyl halides can produce alkylated products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium involves the coordination of the palladium center with the ligands, which facilitates various catalytic processes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium lies in its high catalytic activity and selectivity, which makes it a valuable tool in synthetic chemistry. Its bulky ligands provide steric hindrance, enhancing its stability and reactivity in various catalytic processes .

Properties

Molecular Formula

C48H70Cl5N3Pd

Molecular Weight

972.8 g/mol

IUPAC Name

3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium

InChI

InChI=1S/C43H66Cl2N2.C5H4ClN.2ClH.Pd/c1-9-19-32(20-10-2)36-27-17-28-37(33(21-11-3)22-12-4)40(36)46-31-47(43(45)42(46)44)41-38(34(23-13-5)24-14-6)29-18-30-39(41)35(25-15-7)26-16-8;6-5-2-1-3-7-4-5;;;/h17-18,27-30,32-35H,9-16,19-26H2,1-8H3;1-4H;2*1H;/q;;;;+2/p-2

InChI Key

RMVMZAKQLKJWAM-UHFFFAOYSA-L

Canonical SMILES

CCCC(CCC)C1=C(C(=CC=C1)C(CCC)CCC)N2[C-]=[N+](C(=C2Cl)Cl)C3=C(C=CC=C3C(CCC)CCC)C(CCC)CCC.C1=CC(=CN=C1)Cl.Cl[Pd]Cl

Origin of Product

United States

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